molecular formula C13H18ClNO3 B1410669 tert-Butyl 3-chloro-4-methoxybenzylcarbamate CAS No. 1823229-28-2

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Cat. No. B1410669
CAS RN: 1823229-28-2
M. Wt: 271.74 g/mol
InChI Key: PXSKEFUGVLYCOV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a chemical compound with the CAS Number: 1823229-28-2 . It has a molecular weight of 271.74 and its IUPAC name is tert-butyl (3-chloro-4-methoxybenzyl)carbamate . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for tert-Butyl 3-chloro-4-methoxybenzylcarbamate is 1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a white to yellow solid at room temperature . It has a molecular weight of 271.74 .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

A series of compounds related to tert-Butyl 3-chloro-4-methoxybenzylcarbamate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to have anti-inflammatory activities comparable to indomethacin and reduced ulcerogenic effects, making them potential candidates for clinical applications (Ikuta et al., 1987).

Aquatic Chlorination Study

In the context of environmental chemistry, the compound has been studied for its behavior under chlorination conditions. For example, the study of the UV-filter avobenzone, which contains a similar structure to tert-Butyl 3-chloro-4-methoxybenzylcarbamate, revealed the formation of chlorinated compounds under disinfection conditions (Kalister et al., 2016).

Biological Screenings and DNA Interaction

Compounds structurally related to tert-Butyl 3-chloro-4-methoxybenzylcarbamate have been explored for their biological activities. For instance, Schiff base compounds with similar structures showed notable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic areas, as well as interaction with Salmon sperm DNA, indicating their potential in various biochemical and medical fields (Sirajuddin et al., 2013).

Asymmetric Synthesis Applications

The compound has been used in the field of synthetic chemistry for the asymmetric synthesis of bioactive molecules. For example, it was utilized in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in the development of pharmaceutical agents (Morokuma et al., 2008).

Safety and Hazards

The safety information for tert-Butyl 3-chloro-4-methoxybenzylcarbamate indicates that it has a signal word of “Warning” and hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSKEFUGVLYCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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